molecular formula C19H18O7S B383650 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate CAS No. 610753-90-7

3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate

Cat. No.: B383650
CAS No.: 610753-90-7
M. Wt: 390.4g/mol
InChI Key: ZETKHDURKRPKMN-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure substituted with a 3,4-dimethoxyphenyl group, a methyl group, and a methanesulfonate ester. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-one core, followed by the introduction of the 3,4-dimethoxyphenyl group and the methyl group through various substitution reactions. The final step involves the esterification of the hydroxyl group with methanesulfonyl chloride under basic conditions to form the methanesulfonate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to a hydroxyl group.

    Substitution: The methanesulfonate ester can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methanesulfonate group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols. Substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as optical or electronic materials.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine with similar structural features.

    4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone: A derivative with a different core structure but similar substituents.

Uniqueness

3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate is unique due to its combination of a chromen-4-one core with a methanesulfonate ester, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O7S/c1-11-18(12-5-8-15(23-2)17(9-12)24-3)19(20)14-7-6-13(10-16(14)25-11)26-27(4,21)22/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETKHDURKRPKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OS(=O)(=O)C)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate
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3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate
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3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate
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3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate
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3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate
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3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate

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